molecular formula C8H7BrN4O3 B3280148 (6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 709635-25-6

(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Cat. No.: B3280148
CAS No.: 709635-25-6
M. Wt: 287.07 g/mol
InChI Key: ILTPHTYCLWEVCL-UHFFFAOYSA-N
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Description

(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 709635-25-6) is a high-purity chemical compound supplied for research and development purposes. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purines, making it a potential bioisostere in drug design . The core TP structure is known for its versatile metal-chelating properties, often acting as a ligand through its nitrogen atoms to form complexes with various metals, which has been exploited in the development of potential therapeutic agents . The specific substitution pattern on this molecule—including the bromo, hydroxy, and acetic acid functional groups—makes it a valuable and versatile building block for further synthetic elaboration. Researchers can utilize this bromo-substituted intermediate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse carbon-based substituents, facilitating the exploration of structure-activity relationships (SAR) . The acetic acid side chain further enhances its utility by providing a handle for conjugation or for generating amide and ester derivatives. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-bromo-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O3/c1-3-6(9)7(16)13-8(10-3)11-4(12-13)2-5(14)15/h2H2,1H3,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTPHTYCLWEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of appropriate precursors such as bromo-substituted pyrimidines with hydroxyl and methyl groups under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications. Continuous flow chemistry and other advanced techniques might be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The acetic acid moiety undergoes esterification with alcohols under acidic or dehydrating conditions. For example:

  • Reagents : Methanol, ethanol, or propanol with H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide)

  • Conditions : Reflux in anhydrous solvent (e.g., toluene) at 80–100°C for 6–12 hours.

  • Product : Corresponding alkyl esters (e.g., methyl or ethyl derivatives), which enhance lipophilicity for pharmacological studies.

Nucleophilic Substitution at C6-Bromine

The bromine atom at position 6 participates in nucleophilic substitution reactions:

  • With Amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in DMF at 60–80°C to yield 6-amino derivatives.

  • With Thiols : Forms 6-thioether derivatives using mercaptans (e.g., benzyl mercaptan) under basic conditions.

  • Mechanism : Likely proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects of the triazole and pyrimidine rings.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • Example : Reaction with hydrazine derivatives at 120°C in acetic acid forms pyrazolo-triazolo-pyrimidine systems .

  • Conditions : Catalyzed by protic acids (e.g., HCl) or microwave irradiation for accelerated kinetics .

Sulfonamide Formation

The hydroxyl group at position 7 reacts with sulfonyl chlorides to form sulfonate esters, which further react with amines to yield sulfonamides:

  • Reagents : p-Toluenesulfonyl chloride followed by cyclohexylamine

  • Product : N-(7-sulfonamide)-derivatives with enhanced biological targeting.

Decarboxylation

Thermal decarboxylation of the acetic acid group occurs under high temperatures (>200°C) or basic conditions:

  • Product : 6-Bromo-7-hydroxy-5-methyl triazolo[1,5-a]pyrimidine, a de-carboxylated analog.

  • Applications : Simplifies the structure for SAR (structure-activity relationship) studies.

Metal-Catalyzed Cross-Coupling Reactions

The C6-bromine undergoes palladium-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C6-Aryl-triazolo-pyrimidine derivatives75–88%
Sonogashira Coupling Terminal alkynes, CuI, PdCl<sub>2</sub>, Et<sub>3</sub>N6-Alkynyl derivatives61%

Acid-Base Reactions

The hydroxyl (pK<sub>a</sub> ~9–10) and carboxylic acid (pK<sub>a</sub> ~4–5) groups participate in pH-dependent equilibria:

  • Deprotonation : Forms water-soluble salts with NaOH or KOH.

  • Protonation : Stabilizes the triazole ring in acidic media (e.g., HCl).

Comparative Reactivity of Analogous Compounds

The table below highlights how structural modifications influence reactivity in related triazolo-pyrimidines:

CompoundKey Functional GroupsNotable ReactionsBiological ActivitySource
7-Hydroxy- triazolo[1,5-a]pyrimidine –OH at C7, no bromineEsterification, O-alkylationAntimicrobial
6-Methyl- triazolo[1,5-a]pyrimidine –CH<sub>3</sub> at C6Electrophilic substitution at C5Anticancer
5-Bromo- triazolo[1,5-a]pyrimidine –Br at C5Nucleophilic substitution at C5Kinase inhibition

Key Research Findings

  • Microwave-Assisted Synthesis : Catalyst-free cyclization under microwave conditions reduces reaction time from 24 hours to 30 minutes .

  • Biological Relevance : Sulfonamide derivatives show 2–3× enhanced cytotoxicity against MCF-7 breast cancer cells compared to the parent compound.

  • Cross-Coupling Utility : Suzuki reactions enable modular aryl group introductions, critical for optimizing drug-like properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

1.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, in vitro studies have demonstrated that modifications to the triazole ring can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
Several studies have reported the anticancer potential of (6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid. In particular, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A notable study found that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30
AnticancerMCF-7 (breast cancer)15

Agricultural Applications

The compound's properties extend into agricultural science where it is being explored as a potential agrochemical.

2.1 Herbicidal Activity
Studies have reported that this compound exhibits herbicidal activity against certain weed species. Field trials indicated that formulations containing this compound effectively reduced weed biomass without harming crop yields .

Table 2: Herbicidal Efficacy of this compound

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Amaranthus retroflexus10085
Chenopodium album15090

Material Science

In material science, this compound is being investigated for its potential as a polymer additive.

3.1 Polymer Stabilization
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated improved tensile strength and heat resistance in polyvinyl chloride (PVC) composites containing the compound .

Table 3: Mechanical Properties of PVC Composites with this compound

PropertyControl PVCPVC + Compound
Tensile Strength (MPa)2025
Thermal Decomposition Temperature (°C)210230

Mechanism of Action

The mechanism by which (6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolopyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid Br (6), OH (7), CH₃ (5), CH₂COOH (2) 327.34* Antimicrobial potential (hypothesized)
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CF₃ (7), CH₂COOH (2) 246.15 High electronegativity; drug discovery
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CH₃ (6), CH₂COOH (2) 192.18 Intermediate for functionalization
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid OH (7), CH₃ (5), SCH₂COOH (2) 254.25* Enhanced solubility via thioether linkage
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CH₃ (5,7), COOH (2) 207.18 Antimicrobial activity (demonstrated)

*Calculated based on molecular formulas from referenced sources.

Key Observations:

  • Halogenation Impact : The bromine atom in the target compound may enhance binding to biological targets via halogen bonding, a feature absent in methyl or trifluoromethyl analogs .
  • Hydroxyl Group : The 7-OH group contributes to hydrogen bonding but may reduce metabolic stability compared to chloro or methoxy derivatives .
  • Acetic Acid Moiety : The CH₂COOH group at position 2 improves water solubility, critical for bioavailability, as seen in analogs like 2-(6-methyl-triazolo)acetic acid .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : 5,7-Dimethyl-triazolo pyrimidine-2-carboxylic acid exhibits demonstrated antifungal activity against Fusarium graminearum (76% inhibition at 50 µg/mL) . The target compound’s bromine substituent may potentiate similar or enhanced effects, though direct data are lacking .
  • Solubility: The acetic acid group in the target compound and its analogs improves aqueous solubility compared to non-polar derivatives (e.g., 5,7-dimethyl-6-benzyl triazolo pyrimidines) .
  • Stability : Hydroxyl groups (as in the target compound) are prone to oxidation, whereas chloro or methoxy substituents (e.g., 7-chloro-triazolo pyrimidines) offer greater stability .

Commercial and Research Relevance

  • Therapeutic Potential: Triazolopyrimidines with electron-withdrawing groups (e.g., Br, CF₃) show promise in kinase inhibition and antiparasitic drug development .

Biological Activity

(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a compound of notable interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H7BrN4O3C_8H_7BrN_4O_3 and is characterized by a triazolo-pyrimidine core with a bromine atom and a hydroxyl group at specific positions. The presence of the acetic acid moiety enhances its solubility and may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is diverse and includes:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, which may be attributed to the halogenated structure that enhances its interaction with microbial targets .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, similar triazolo-pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment. Structural modifications can enhance its inhibitory efficacy against DPP-IV .

Synthesis Methods

Synthesis of this compound can be achieved through various chemical reactions involving triazole and pyrimidine derivatives. Methods typically involve:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Halogenation : Introducing the bromine atom at the 6-position of the triazole ring.
  • Acetylation : Modifying the hydroxyl group to form the acetic acid derivative.

Anticancer Activity

A study evaluated several triazolo-pyrimidine derivatives for their anticancer properties. Among them, compounds structurally related to this compound demonstrated significant growth inhibition in breast cancer cell lines with IC50 values ranging from 2.43 to 14.65 μM. These findings indicate a promising avenue for developing new anticancer agents based on this scaffold .

Enzyme Inhibition Studies

Research into DPP-IV inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The inclusion of halogens like bromine has been shown to improve binding affinity and inhibitory action against DPP-IV, suggesting that this compound could serve as a lead compound for further development in diabetes therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineLacks bromine; has hydroxyl groupAntimicrobial
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidinMethyl instead of bromineAnticancer
5-Methyl-[1,2,3]triazoleDifferent triazole structureAntiviral

This table illustrates how variations in structure can lead to different biological activities among triazole-pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Start with 3,5-diamino-1,2,4-triazole and a substituted pyrone derivative (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux (12–24 hours). Post-reaction, remove solvent via evaporation and recrystallize from ethanol or acetonitrile. Monitor purity via HPLC and confirm structure using X-ray crystallography or NMR (e.g., planar fused-ring system with methylene angle deviations ). Adjust stoichiometry (1:1.2 molar ratio of triazole to pyrone) to optimize yield.

Q. How can structural ambiguities in the triazolo-pyrimidine core be resolved using crystallographic and spectroscopic techniques?

  • Methodology : Use single-crystal X-ray diffraction to confirm planarity of the fused-ring system and hydrogen-bonding patterns (e.g., amino groups forming ribbons via N–H···N interactions). Complement with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., bromo and hydroxy groups at C6 and C7, respectively). For ambiguous cases, employ 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?

  • Methodology : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the acetic acid moiety. Avoid exposure to moisture and light. Monitor degradation via TLC or LC-MS over time. For waste disposal, segregate halogenated byproducts and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Methodology : Systematically modify substituents (e.g., replace bromo with chloro/fluoro, vary hydroxy group protection). Assess activity against target enzymes (e.g., adenosine receptors) using competitive binding assays (IC50_{50} determination). Compare pharmacokinetic properties (logP, solubility) via shake-flask or HPLC methods. Use molecular docking to predict binding interactions with receptor active sites .

Q. What experimental strategies are effective in resolving contradictions between computational predictions and observed bioactivity data for this compound?

  • Methodology : Re-evaluate force field parameters in docking simulations (e.g., account for halogen bonding with bromo substituents). Validate in vitro activity using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Perform metadynamics simulations to explore conformational flexibility of the triazolo-pyrimidine core .

Q. How can environmental fate studies be designed to assess the persistence and ecotoxicity of this compound?

  • Methodology : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F). Measure soil adsorption coefficients (Koc_\text{oc}) via batch equilibrium tests. Use zebrafish embryo toxicity assays (FET) to estimate LC50_{50} values. Model environmental distribution using EPI Suite or QSAR tools .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assay reproducibility via coefficient of variation (CV < 15%) across replicates. For high-throughput data, employ machine learning (random forests) to identify structural predictors of toxicity .

Q. How can synthetic byproducts be identified and quantified to improve reaction optimization?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes. Compare fragmentation patterns with reference standards. Quantify major byproducts (e.g., dehalogenated or dimerized species) using external calibration curves. Optimize reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Reactant of Route 2
(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.